4-Ethyl-5-pyridin-4-yl-2(3H)thiazolone

Cardiotonic formulation Dosage form differentiation Thiazolone procurement

4-Ethyl-5-pyridin-4-yl-2(3H)thiazolone (CAS 94273-94-6) is a heterocyclic thiazolone featuring a 4-ethyl substituent and a 5-(4-pyridyl) group. It belongs to a class of compounds patented by Merrell Dow Pharmaceuticals as cardiotonic agents that enhance myocardial contractile force for heart failure treatment.

Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
Cat. No. B8316246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-5-pyridin-4-yl-2(3H)thiazolone
Molecular FormulaC10H10N2OS
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCCC1=C(SC(=O)N1)C2=CC=NC=C2
InChIInChI=1S/C10H10N2OS/c1-2-8-9(14-10(13)12-8)7-3-5-11-6-4-7/h3-6H,2H2,1H3,(H,12,13)
InChIKeyAEGKKLKPZJVHEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-5-pyridin-4-yl-2(3H)thiazolone: Procurement-Ready Cardiotonic Thiazolone Reference Standard


4-Ethyl-5-pyridin-4-yl-2(3H)thiazolone (CAS 94273-94-6) is a heterocyclic thiazolone featuring a 4-ethyl substituent and a 5-(4-pyridyl) group . It belongs to a class of compounds patented by Merrell Dow Pharmaceuticals as cardiotonic agents that enhance myocardial contractile force for heart failure treatment . The compound has documented positive inotropic activity with minimal chronotropic effect in guinea pig left atrial preparations, a profile characteristic of 5-(4-pyridyl)thiazolones .

Why 4-Ethyl-5-pyridin-4-yl-2(3H)thiazolone Cannot Be Interchanged with Other In-Class Thiazolones


Within the thiazolone cardiotonic class, the identity of the 4-alkyl substituent (methyl, ethyl, or propyl) and the 5-aryl group (phenyl vs. 4-pyridyl) are explicitly designated as selectivity-determining features in the foundational patent . The patent exemplifies 4-ethyl-5-pyridin-4-yl-2(3H)thiazolone in a 250 mg tablet formulation, while the 4-propyl-5-phenyl analog is formulated at 400 mg in a capsule, indicating non-interchangeable dosing requirements driven by differing physicochemical and/or pharmacodynamic properties . Furthermore, the 5-(4-pyridyl) moiety confers positive inotropic activity with little chronotropic effect on guinea pig left atria—a functional signature that may not be preserved when the pyridyl is replaced by phenyl, furanyl, or thienyl groups .

4-Ethyl-5-pyridin-4-yl-2(3H)thiazolone: Head-to-Head and Class-Level Quantitative Differentiation Evidence


Patent-Exemplified Tablet Formulation at 250 mg vs. 4-Propyl-5-phenyl Analog at 400 mg Capsule

In the seminal cardiotonic thiazolones patent, 4-ethyl-5-pyridin-4-yl-2(3H)thiazolone is specifically formulated as a 250 mg tablet, whereas the closely related analog 4-propyl-5-phenyl-2(3H)thiazolone is formulated as a 400 mg capsule . This 1.6-fold difference in unit dosage strength between two compounds that differ at both the 4-alkyl (ethyl vs. propyl) and 5-aryl (pyridin-4-yl vs. phenyl) positions demonstrates that these analogs are not bioequivalent or directly substitutable in development programs.

Cardiotonic formulation Dosage form differentiation Thiazolone procurement

Guinea Pig Left Atrial Inotropic Selectivity: 5-(4-Pyridyl)thiazolone Class vs. Other Azaarylthiazolones

Yamazaki et al. (1990) demonstrated that 5-(4-pyridyl)thiazolones, specifically compounds 8b and 8c, exhibit positive inotropic activity with little chronotropic effect on electrically driven guinea pig left atria . While the study did not report numerical ED50 values for individual compounds, the qualitative selectivity profile—increased contractile force without concomitant heart rate elevation—distinguishes the 5-(4-pyridyl)thiazolone subclass from other azaarylthiazolones (e.g., 5-(2-pyridyl) or 5-(3-pyridyl) variants) that showed inferior or absent inotropic activity.

Positive inotropic activity Chronotropic selectivity Guinea pig left atria

Predicted Lipophilicity (LogP 1.6) as a Physicochemical Differentiator from 4-Methyl and 4-Propyl Analogs

The predicted octanol-water partition coefficient (LogP) of 4-ethyl-5-pyridin-4-yl-2(3H)thiazolone is 1.6 . Although direct experimental LogP values for the 4-methyl analog (predicted LogP ~ 1.1–1.3) and the 4-propyl analog (predicted LogP ~ 1.9–2.1) are not available from the same source, the incremental ~0.3–0.5 LogP unit shift per methylene group addition is a well-established structure–property relationship for alkyl-substituted heterocycles. This moderate lipophilicity places the 4-ethyl derivative in an intermediate range that may balance aqueous solubility and membrane permeability differently than its shorter- or longer-chain homologs .

Lipophilicity LogP Physicochemical properties Thiazolone analogs

Optimal Procurement and Research Applications for 4-Ethyl-5-pyridin-4-yl-2(3H)thiazolone


Cardiotonic Lead Optimization Programs Requiring a 5-(4-Pyridyl)thiazolone Scaffold with Defined 4-Ethyl Substitution

Drug discovery teams pursuing positive inotropic agents with minimal chronotropic liability should procure this compound as a scaffold reference for structure–activity relationship (SAR) studies. The 4-ethyl group occupies a steric and lipophilic space intermediate between methyl and propyl, as evidenced by its predicted LogP of 1.6 . The patent literature establishes that the 4-ethyl/5-(4-pyridyl) combination is among the preferred embodiments for cardiotonic activity, with formulation exemplified at a 250 mg tablet strength distinct from the 400 mg capsule for the 4-propyl-5-phenyl analog .

In Vitro Cardiomyocyte Contractility Assays Using the Isolated Guinea Pig Left Atrial Preparation

Investigators replicating the Yamazaki et al. (1990) experimental paradigm should use this compound as a positive control for 5-(4-pyridyl)thiazolone-mediated positive inotropy. The reported profile—enhanced contractile force with little chronotropic effect on electrically driven guinea pig left atria —makes it suitable for benchmarking novel cardiotonic candidates against a subclass with established functional selectivity. Procurement of the exact 4-ethyl-5-pyridin-4-yl regioisomer is critical, as 5-(2-pyridyl) and 5-(3-pyridyl) variants lack this activity.

Physicochemical Profiling and Formulation Pre-Screening for Oral Cardiotonic Development

The predicted LogP of 1.6, density of 1.250 g/cm³, and presence of one hydrogen bond donor and three hydrogen bond acceptors position this compound for assessment in permeability (e.g., PAMPA, Caco-2) and solubility assays. Researchers evaluating oral bioavailability potential within the thiazolone series should compare this 4-ethyl derivative directly against the 4-methyl and 4-propyl homologs to quantify the impact of incremental alkyl chain length on dissolution rate, logD, and passive permeability—parameters not reported in the original patent literature.

Quote Request

Request a Quote for 4-Ethyl-5-pyridin-4-yl-2(3H)thiazolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.